molecular formula C6H6ClFN2O B13646264 2-Chloro-5-fluoro-6-methoxypyridin-3-amine

2-Chloro-5-fluoro-6-methoxypyridin-3-amine

Cat. No.: B13646264
M. Wt: 176.57 g/mol
InChI Key: ODXFDSKODKTFAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-methoxypyridin-3-amine typically involves the substitution reactions on a pyridine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of specific reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) for the diazotization step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative .

Mechanism of Action

Properties

Molecular Formula

C6H6ClFN2O

Molecular Weight

176.57 g/mol

IUPAC Name

2-chloro-5-fluoro-6-methoxypyridin-3-amine

InChI

InChI=1S/C6H6ClFN2O/c1-11-6-3(8)2-4(9)5(7)10-6/h2H,9H2,1H3

InChI Key

ODXFDSKODKTFAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)N)F

Origin of Product

United States

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